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molecular formula C12H11BrO3 B8434117 7-Bromomethyl-4-ethoxycoumarin

7-Bromomethyl-4-ethoxycoumarin

Cat. No. B8434117
M. Wt: 283.12 g/mol
InChI Key: SEOHSSGSTLQOSF-UHFFFAOYSA-N
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Patent
US04263299

Procedure details

N-Bromosuccinimide (9.59 g; 0.054 mole) was added to stirred solution of 4-ethoxy-7-methylcoumarin (11 g; 0.054 mole) in carbontetrachloride (600 ml) followed by a catalytic quantity of azo bisbutyronitrile. After refluxing the mixture for 1 hr the solvent was removed in vacuo and the residue recrystallized from ethanol to give 11.73 g (77%) of product of m.p. 150°-3° C. Further recrystallization gave material of m.p. 152°-155° C.
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH2:9]([O:11][C:12]1[C:21]2[C:16](=[CH:17][C:18]([CH3:22])=[CH:19][CH:20]=2)[O:15][C:14](=[O:23])[CH:13]=1)[CH3:10].N(CCCC#N)=NCCCC#N>C(Cl)(Cl)(Cl)Cl>[Br:1][CH2:22][C:18]1[CH:17]=[C:16]2[C:21]([C:12]([O:11][CH2:9][CH3:10])=[CH:13][C:14](=[O:23])[O:15]2)=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
9.59 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C(C)OC1=CC(OC2=CC(=CC=C12)C)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NCCCC#N)CCCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing the mixture for 1 hr the solvent
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C2C(=CC(OC2=C1)=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.73 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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